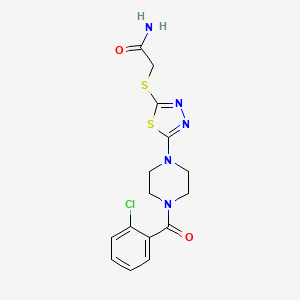
2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16ClN5O2S2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.
Chemical Structure
The structure of this compound can be broken down as follows:
- Thiadiazole Ring : Known for its diverse biological activities.
- Piperazine Moiety : Enhances pharmacological properties and solubility.
- Chlorobenzoyl Group : Contributes to the compound's lipophilicity and binding interactions.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. Notably, compounds similar to this compound have shown promising results:
- Cytotoxicity Against Cancer Cells :
- Mechanism of Action :
Other Pharmacological Activities
Besides anticancer effects, thiadiazole derivatives have been explored for additional biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Study on MCF-7 and HepG2 Cells :
- In Vivo Studies :
Research Findings Summary
| Activity Type | Target Cells | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 µg/mL | G2/M phase arrest; apoptosis |
| Anticancer | HepG2 | 9.6 µM | Increased Bax/Bcl-2 ratio |
| Antimicrobial | Various Bacteria | Varies | Inhibition of bacterial growth |
| Anti-inflammatory | COX Enzyme | Varies | COX inhibition |
Properties
IUPAC Name |
2-[[5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S2/c16-11-4-2-1-3-10(11)13(23)20-5-7-21(8-6-20)14-18-19-15(25-14)24-9-12(17)22/h1-4H,5-9H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEQXUKXJOLDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














